![molecular formula C14H20N2 B3004045 2-Ethyl-1-pentylbenzimidazole CAS No. 476324-86-4](/img/structure/B3004045.png)
2-Ethyl-1-pentylbenzimidazole
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Overview
Description
2-Ethyl-1-pentylbenzimidazole is a derivative of benzimidazole . Benzimidazole and its derivatives play a significant role as therapeutic agents, with applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The structure of benzimidazole derivatives can be identified by FTIR, NMR, and HRMS .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings containing nitrogen functional groups at the ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, benzimidazoles can be obtained .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using density functional theory and molecular docking . The most stable states of all the structures are shown to be in the thione form .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reactions are accelerated by orders of magnitude in comparison to the bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be identified by FTIR, NMR, and HRMS . For example, the IR spectrum of a benzimidazole derivative appeared absorptions of C=N, C=C (1629–1586 cm −1) and C-N (1358 cm −1) stretch .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, making it a promising candidate for anticancer research . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position or electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5), can significantly increase anticancer activity .
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial activity . A novel series of benzimidazole derivatives was screened for their antimicrobial activity against microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .
Antifungal Agents
Benzimidazole compounds have been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Antiviral Agents
Benzimidazole derivatives have also been studied for their antiviral properties . This research could lead to the development of new antiviral drugs.
Analgesics
Benzimidazole compounds have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Agents
Benzimidazole compounds have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antiparasitic Agents
Benzimidazole derivatives have been found to have antiparasitic properties . This makes them potential candidates for the development of new antiparasitic drugs.
Cardiovascular Disease Treatment
Benzimidazole derivatives have been used in the treatment of cardiovascular diseases . This research could lead to the development of new treatments for cardiovascular diseases.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which 2-ethyl-1-pentylbenzimidazole is a part of, have been reported to exhibit diverse pharmacological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular functions . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit cytotoxic effects on cancer cells . They have been found to induce apoptosis and inhibit cellular oxidative stress .
Action Environment
The safety data sheet of benzimidazole suggests that it should be handled with care, avoiding release to the environment .
Future Directions
Benzimidazole and its derivatives have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .
properties
IUPAC Name |
2-ethyl-1-pentylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-3-5-8-11-16-13-10-7-6-9-12(13)15-14(16)4-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJULDONVALVKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-pentylbenzimidazole |
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